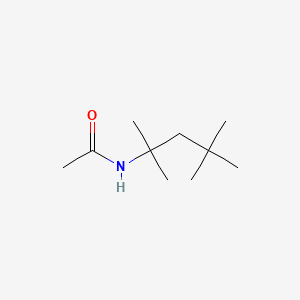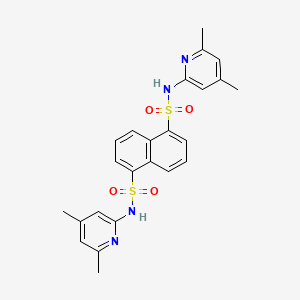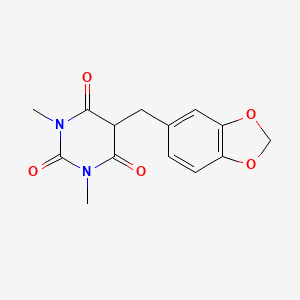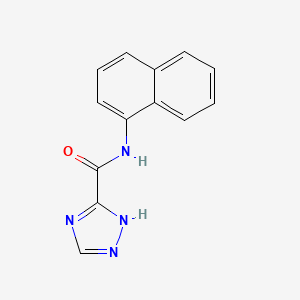![molecular formula C16H7BrN4O5S B11092563 (4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11092563.png)
(4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a bromine atom, a nitro group, and a benzodioxole moiety, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the nitro group, and the incorporation of the bromine atom. Common reagents used in these reactions include bromine, nitric acid, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a probe for studying biological processes.
Medicine
In medicinal chemistry, the compound can be evaluated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, the compound may find applications in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one is not fully understood. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. The nitro group and bromine atom may play key roles in these interactions, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
The uniqueness of (4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one lies in its combination of functional groups and ring systems, which provide a distinct set of chemical and biological properties
Properties
Molecular Formula |
C16H7BrN4O5S |
|---|---|
Molecular Weight |
447.2 g/mol |
IUPAC Name |
(4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C16H7BrN4O5S/c17-8-3-9-14(18-5-8)20-15(22)13(27-16(20)19-9)2-7-1-11-12(26-6-25-11)4-10(7)21(23)24/h1-5H,6H2/b13-2+ |
InChI Key |
YUVNDBDLVMXQLO-XNJYKOPJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, N-[1,1-di(trifluoromethyl)-1-(5-hydroxy-3-methyl-1-phenyl-4-pyrazolyl)methyl]-](/img/structure/B11092488.png)

![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B11092498.png)
![7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11092509.png)
![2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11092513.png)
![5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11092520.png)
![2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide](/img/structure/B11092525.png)
![2-[4-(Benzyloxy)-3,5-diiodophenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11092530.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11092537.png)
![1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11092542.png)


![2-(Ethylsulfanyl)ethyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11092557.png)
